molecular formula C26H22N2O6S B11589491 ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11589491
M. Wt: 490.5 g/mol
InChI Key: MWYLWTQSRQDWDX-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which then undergoes cyclization and further functional group modifications to yield the final product. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular interactions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity, which can lead to various biological effects.

Comparison with Similar Compounds

Ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Biological Activity

Ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its unique structural components, which include a thiazole ring and a chromeno-pyrrole moiety. This compound has gained attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's IUPAC name and molecular formula are as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C24H26N2O5S
Molecular Weight 450.54 g/mol

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of similar chromeno-pyrrole derivatives. For instance, compounds with chromeno structures have demonstrated significant free radical scavenging activity. This suggests that this compound may also exhibit similar effects due to its structural analogies with known antioxidants .

Anti-inflammatory Effects

Research indicates that thiazole derivatives possess anti-inflammatory properties. This compound may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This mechanism is critical in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been suggested through studies on related pyrrole compounds. For example, pyrrole derivatives have shown effectiveness against various bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentration (MIC) values ranging from 32 to 64 μg/mL . Given the structural similarities to known antimicrobial agents, further investigation into the efficacy of this compound against pathogenic bacteria is warranted.

The proposed mechanism of action for this compound involves the modulation of signaling pathways associated with oxidative stress and inflammation. The interaction with specific molecular targets can lead to a reduction in oxidative damage and inflammatory responses .

Case Studies and Research Findings

A recent study focused on the synthesis of chromeno-pyrrole derivatives and their biological evaluations revealed promising results:

Study ReferenceCompound TestedKey Findings
Chromeno-pyrrole derivativesExhibited significant antioxidant activity and reduced inflammation in vitro.
Pyrrole derivativesShowed antibacterial activity against Gram-positive bacteria with MIC values indicating effectiveness.

These findings support the hypothesis that this compound may possess similar beneficial biological activities.

Properties

Molecular Formula

C26H22N2O6S

Molecular Weight

490.5 g/mol

IUPAC Name

ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H22N2O6S/c1-4-32-16-10-8-9-15(13-16)20-19-21(29)17-11-6-7-12-18(17)34-22(19)24(30)28(20)26-27-14(3)23(35-26)25(31)33-5-2/h6-13,20H,4-5H2,1-3H3

InChI Key

MWYLWTQSRQDWDX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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